N-ethyl-1-(1-methyl-5-nitroimidazol-2-yl)methanimine oxide
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Overview
Description
N-ethyl-1-(1-methyl-5-nitroimidazol-2-yl)methanimine oxide is a compound belonging to the class of nitroimidazoles. Nitroimidazoles are known for their broad range of biological activities, including antibacterial, antifungal, and antiprotozoal properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-1-(1-methyl-5-nitroimidazol-2-yl)methanimine oxide typically involves the nitration of an imidazole derivative followed by subsequent functional group modifications. One common method involves the reaction of 1-methylimidazole with nitric acid to introduce the nitro group at the 5-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-1-(1-methyl-5-nitroimidazol-2-yl)methanimine oxide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
N-ethyl-1-(1-methyl-5-nitroimidazol-2-yl)methanimine oxide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential use in treating infections caused by bacteria and protozoa.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of N-ethyl-1-(1-methyl-5-nitroimidazol-2-yl)methanimine oxide involves the interaction with cellular components, leading to the generation of reactive oxygen species (ROS). These ROS can cause damage to cellular structures, including DNA, proteins, and lipids, ultimately leading to cell death. The compound targets specific enzymes and pathways involved in cellular respiration and replication .
Comparison with Similar Compounds
Similar Compounds
Metronidazole: Another nitroimidazole with similar antibacterial and antiprotozoal properties.
Tinidazole: Known for its use in treating protozoal infections.
Ornidazole: Used for its antibacterial and antiprotozoal effects.
Uniqueness
N-ethyl-1-(1-methyl-5-nitroimidazol-2-yl)methanimine oxide is unique due to its specific functional groups that confer distinct chemical reactivity and biological activity. Its ability to generate ROS and target specific cellular pathways makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
42021-57-8 |
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Molecular Formula |
C7H10N4O3 |
Molecular Weight |
198.18 g/mol |
IUPAC Name |
N-ethyl-1-(1-methyl-5-nitroimidazol-2-yl)methanimine oxide |
InChI |
InChI=1S/C7H10N4O3/c1-3-10(12)5-6-8-4-7(9(6)2)11(13)14/h4-5H,3H2,1-2H3/b10-5- |
InChI Key |
KFQNOTVQVRBUGS-YHYXMXQVSA-N |
Isomeric SMILES |
CC/[N+](=C/C1=NC=C(N1C)[N+](=O)[O-])/[O-] |
Canonical SMILES |
CC[N+](=CC1=NC=C(N1C)[N+](=O)[O-])[O-] |
Origin of Product |
United States |
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